(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid
Description
(5,7-Dibromo-2-methyl-1H-indol-3-yl)acetic acid is a halogenated indole acetic acid derivative characterized by bromine substitutions at positions 5 and 7 of the indole ring, a methyl group at position 2, and an acetic acid moiety at position 2. The hydrochloride salt of this compound has the CAS number 1049736-84-6, indicating its use in specialized research contexts .
Properties
CAS No. |
5446-23-1 |
|---|---|
Molecular Formula |
C11H9Br2NO2 |
Molecular Weight |
347.00 g/mol |
IUPAC Name |
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H9Br2NO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16) |
InChI Key |
ORINIMXYZDSDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 2-methylindole followed by acylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The acylation step involves the reaction of the brominated indole with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction of the bromine atoms can yield 2-methylindole derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: 2-methylindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine substitutions increase molecular weight and steric bulk compared to fluorine or chlorine analogs.
- Methyl vs. Phenyl Groups : The 2-methyl group in the target compound reduces steric hindrance compared to 2-phenyl derivatives (e.g., 2-(5,7-difluoro-2-phenyl-1H-indol-3-yl)acetic acid), which may influence crystallographic packing or receptor interactions .
Physicochemical and Spectroscopic Properties
Collision Cross-Section (CCS) Comparisons
Data from 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid () provide insights into brominated analogs:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 267.99678 | 153.0 |
| [M+Na]⁺ | 289.97872 | 156.2 |
The target compound, with additional bromine at position 7, is expected to exhibit a higher CCS due to increased mass and molecular volume.
Biological Activity
(5,7-Dibromo-2-methyl-1H-indol-3-yl)acetic acid, a derivative of indole, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Overview of the Compound
- IUPAC Name : 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid
- CAS Number : 5446-23-1
- Molecular Formula : C11H9Br2NO2
- Molecular Weight : 347.00 g/mol
This compound is characterized by its dual bromine substitution on the indole ring, which enhances its reactivity and biological activity compared to other indole derivatives.
Synthesis
The synthesis typically involves the bromination of 2-methylindole followed by acylation with chloroacetic acid. The reactions are generally performed in organic solvents such as chloroform or acetic acid under basic conditions to yield the desired product efficiently.
Antimicrobial Activity
Research indicates that (5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications .
Anticancer Properties
The compound has been evaluated for its anticancer activity against several human cancer cell lines. Notably, it has demonstrated cytotoxic effects on A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .
The biological activity of (5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to desired biological effects.
For instance, studies have indicated that similar indole derivatives can inhibit GSK-3β, a critical enzyme in various signaling pathways related to cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Indole | Plant hormone with growth-regulating properties |
| 5-Bromo-2-methylindole | 5-Bromo | Exhibits lower reactivity compared to dibrominated derivatives |
| 2-Methylindole | 2-Methyl | Parent compound without halogen substitution |
(5,7-Dibromo-2-methyl-1H-indol-3-yl)acetic acid is unique due to its dual bromine substitutions that enhance its reactivity and potential therapeutic applications compared to these similar compounds .
Case Studies and Research Findings
Several studies have documented the efficacy of (5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects against various carcinoma cell lines using MTT assays. Results indicated significant dose-dependent inhibition of cell viability at concentrations ranging from 10 µM to 100 µM .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
